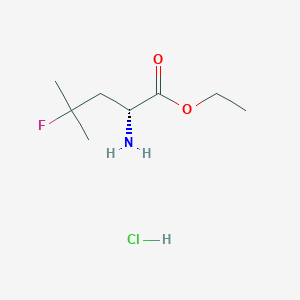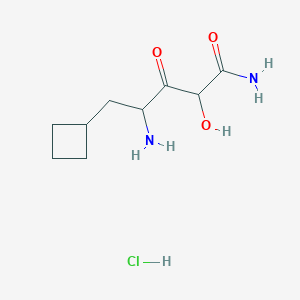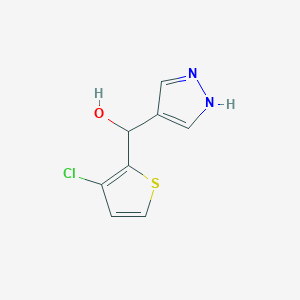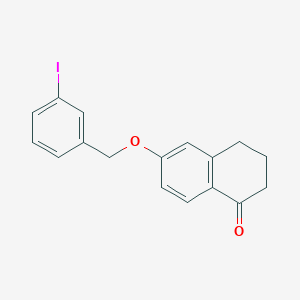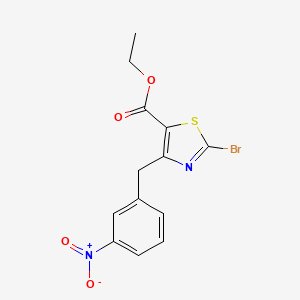![molecular formula C12H9ClO2 B13090693 3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
3-Chloro-[1,1'-biphenyl]-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 3-position and hydroxyl groups are present at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,1’-biphenyl]-2,4-diol can be achieved through several methods. One common approach involves the chlorination of [1,1’-biphenyl]-2,4-diol using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of 3-Chloro-[1,1’-biphenyl]-2,4-diol may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-Chloro-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated biphenyls and reduced diols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-[1,1’-biphenyl]-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-Chlorobiphenyl: Lacks the hydroxyl groups present in 3-Chloro-[1,1’-biphenyl]-2,4-diol.
2,4-Dihydroxybiphenyl: Does not have the chlorine substitution.
3,4-Dichlorobiphenyl: Contains an additional chlorine atom but lacks hydroxyl groups.
Uniqueness
3-Chloro-[1,1’-biphenyl]-2,4-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chloro-4-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H9ClO2/c13-11-10(14)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,14-15H |
InChI 键 |
ZJHCPEUNGDLOOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


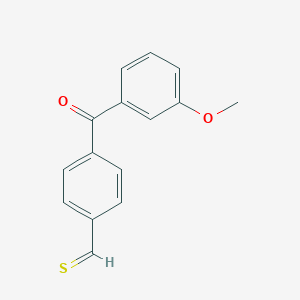
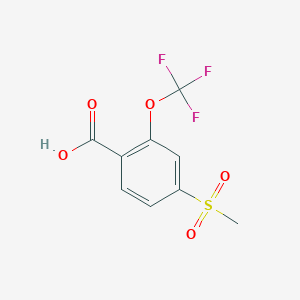
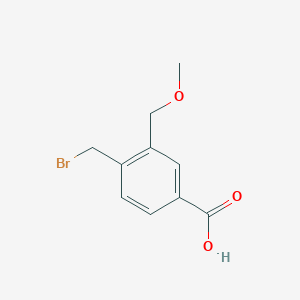

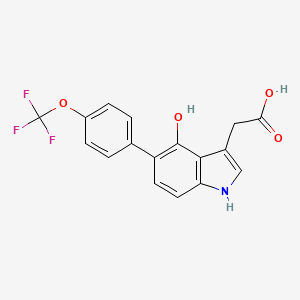
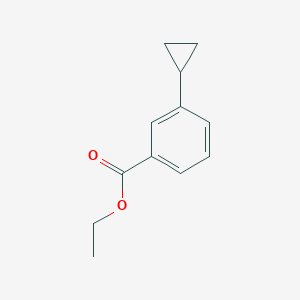

![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
